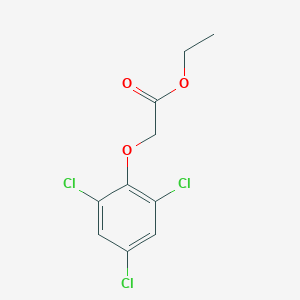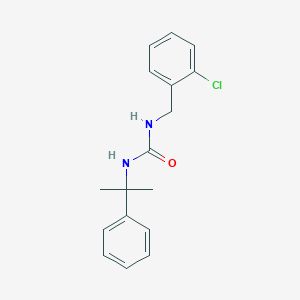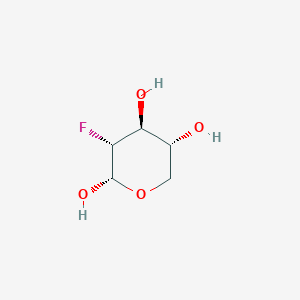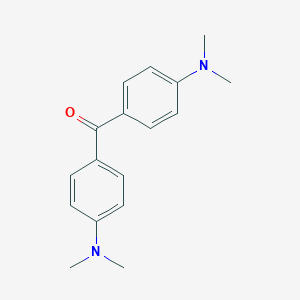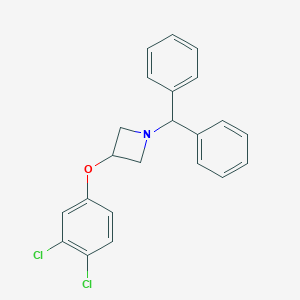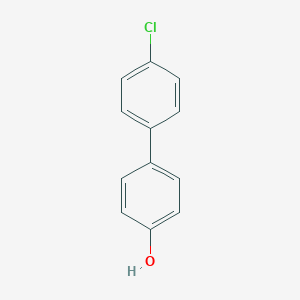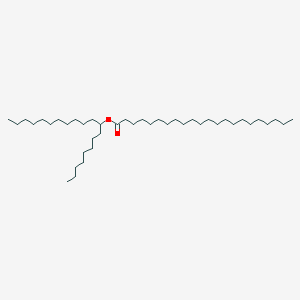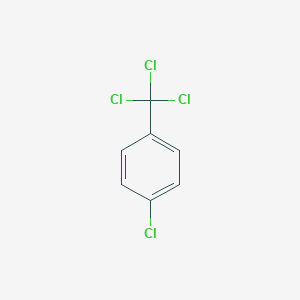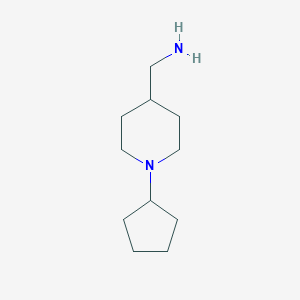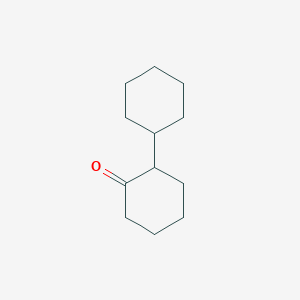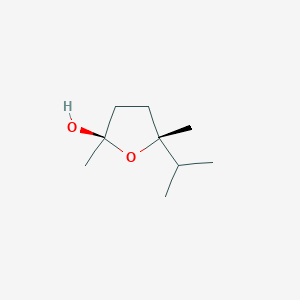
(2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol, also known as DMPA, is a cyclic ether compound used in various scientific research applications. It is a chiral molecule, meaning it has two mirror-image forms that are not superimposable. DMPA is commonly used as a chiral building block in organic synthesis, and its unique structure has led to numerous applications in the field of chemistry.
Wirkmechanismus
The mechanism of action for (2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol is not fully understood, but it is believed to act as a chiral auxiliary in chemical reactions. In this role, it can help to control the stereochemistry of a reaction by selectively binding to one enantiomer over the other. Additionally, (2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol may act as a Lewis acid, which can enhance the reactivity of certain substrates in chemical reactions.
Biochemical and Physiological Effects
(2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol has no known biochemical or physiological effects, as it is primarily used in chemical reactions and not as a drug or therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol in lab experiments is its high chiral selectivity, which can help to produce enantiomerically pure products. Additionally, (2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol is relatively easy to synthesize and is readily available. However, one limitation of using (2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol is its relatively low solubility in water, which can make it difficult to use in certain reactions or applications.
Zukünftige Richtungen
There are several potential future directions for research involving (2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol. One area of interest is the development of new synthetic methods for producing (2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol and related compounds. Additionally, there is potential for using (2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol as a chiral auxiliary in new types of chemical reactions or as a chiral ligand in asymmetric catalysis. Finally, (2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol may have applications in the development of new chiral materials or as a chiral solvent in chemical reactions.
Synthesemethoden
(2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol can be synthesized through a variety of methods, including the reaction of 2,5-dimethyl-2,5-hexanediol with an acid catalyst, or the reaction of 2,5-dimethylfuran with propylene oxide. The most common method for synthesizing (2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol involves the reaction of 2,5-dimethylfuran with propylene oxide in the presence of a Lewis acid catalyst, such as boron trifluoride.
Wissenschaftliche Forschungsanwendungen
(2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol has been used in a variety of scientific research applications, including as a chiral building block in the synthesis of pharmaceuticals, agrochemicals, and natural products. It has also been used as a chiral solvent in chemical reactions, as well as a chiral stationary phase in chromatography. Additionally, (2R,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol has been used as a ligand in asymmetric catalysis, where it can selectively catalyze reactions between two enantiomers.
Eigenschaften
CAS-Nummer |
132561-68-3 |
|---|---|
Molekularformel |
C9H18O2 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
(2R,5R)-2,5-dimethyl-5-propan-2-yloxolan-2-ol |
InChI |
InChI=1S/C9H18O2/c1-7(2)8(3)5-6-9(4,10)11-8/h7,10H,5-6H2,1-4H3/t8-,9-/m1/s1 |
InChI-Schlüssel |
HOVKSJQSNQXLLJ-RKDXNWHRSA-N |
Isomerische SMILES |
CC(C)[C@]1(CC[C@](O1)(C)O)C |
SMILES |
CC(C)C1(CCC(O1)(C)O)C |
Kanonische SMILES |
CC(C)C1(CCC(O1)(C)O)C |
Synonyme |
2-Furanol,tetrahydro-2,5-dimethyl-5-(1-methylethyl)-,(2R-trans)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





